molecular formula C17H16N2O3S B2371630 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921797-74-2

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2371630
CAS No.: 921797-74-2
M. Wt: 328.39
InChI Key: DXBIYVRIKZWQIL-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a benzofuran, thiazole, and cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the thiazole moiety and have similar biological activities.

    Benzofuran derivatives: These compounds share the benzofuran moiety and are used in similar applications.

    Cyclopropane derivatives: These compounds share the cyclopropane moiety and are known for their stability and reactivity.

Uniqueness

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its combination of benzofuran, thiazole, and cyclopropane moieties. This unique structure imparts specific chemical and biological properties that are not found in other compounds with similar individual moieties.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-21-13-5-3-4-11-8-14(22-15(11)13)12-9-23-17(18-12)19-16(20)10-6-7-10/h3-5,8-10H,2,6-7H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBIYVRIKZWQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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